molecular formula C16H15ClN2O2 B11013721 N-(3-chlorophenyl)-4-(propanoylamino)benzamide

N-(3-chlorophenyl)-4-(propanoylamino)benzamide

Cat. No.: B11013721
M. Wt: 302.75 g/mol
InChI Key: TZYIWGJZKUKDOX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(propionylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group and a propionylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(propionylamino)benzamide typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron filings and hydrochloric acid.

    Acylation of Aniline: Aniline is acylated with propionyl chloride to form N-(propionylamino)benzene.

    Chlorination: The N-(propionylamino)benzene is then chlorinated using a chlorinating agent such as thionyl chloride to introduce the chlorophenyl group, resulting in N-(3-chlorophenyl)-4-(propionylamino)benzamide.

Industrial Production Methods

Industrial production of N-(3-chlorophenyl)-4-(propionylamino)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(propionylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-4-(propionylamino)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(propionylamino)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of their activity.

    Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or block the signaling pathways that lead to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-(acetylamino)benzamide
  • N-(4-chlorophenyl)-4-(propionylamino)benzamide
  • N-(3-bromophenyl)-4-(propionylamino)benzamide

Uniqueness

N-(3-chlorophenyl)-4-(propionylamino)benzamide is unique due to the specific positioning of the chlorophenyl and propionylamino groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-(propanoylamino)benzamide

InChI

InChI=1S/C16H15ClN2O2/c1-2-15(20)18-13-8-6-11(7-9-13)16(21)19-14-5-3-4-12(17)10-14/h3-10H,2H2,1H3,(H,18,20)(H,19,21)

InChI Key

TZYIWGJZKUKDOX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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